molecular formula C12H14O3 B2733511 (3-Cyclopropylmethoxy-phenyl)-acetic acid CAS No. 1247920-77-9

(3-Cyclopropylmethoxy-phenyl)-acetic acid

Cat. No.: B2733511
CAS No.: 1247920-77-9
M. Wt: 206.241
InChI Key: BHTUBVZDBCKLFO-UHFFFAOYSA-N
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Description

(3-Cyclopropylmethoxy-phenyl)-acetic acid: is an organic compound characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmethoxy-phenyl)-acetic acid typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent such as thionyl chloride to form cyclopropylmethyl chloride.

    Attachment to the Phenyl Ring: The cyclopropylmethyl chloride is then reacted with a phenol derivative under basic conditions to form the cyclopropylmethoxy-phenyl compound.

    Introduction of the Acetic Acid Moiety: The final step involves the carboxylation of the phenyl ring using a suitable carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Cyclopropylmethoxy-phenyl)-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of cyclopropylmethoxy-benzaldehyde or cyclopropylmethoxy-benzoic acid.

    Reduction: Formation of (3-Cyclopropylmethoxy-phenyl)-ethanol.

    Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Cyclopropylmethoxy-phenyl)-acetic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Medicine:

    Drug Development: Due to its unique structural features, this compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Cyclopropylmethoxy-phenyl)-acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (3-Methoxy-phenyl)-acetic acid: Similar structure but lacks the cyclopropylmethoxy group.

    (3-Cyclopropylmethoxy-phenyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness:

    Structural Features: The presence of the cyclopropylmethoxy group imparts unique steric and electronic properties to (3-Cyclopropylmethoxy-phenyl)-acetic acid, distinguishing it from other similar compounds.

    Reactivity: The compound’s reactivity in various chemical reactions can differ significantly from its analogs due to the influence of the cyclopropylmethoxy group on the phenyl ring and acetic acid moiety.

Properties

IUPAC Name

2-[3-(cyclopropylmethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)7-10-2-1-3-11(6-10)15-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTUBVZDBCKLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247920-77-9
Record name 2-[3-(cyclopropylmethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 2-(3-hydroxyphenyl)acetic acid (1.0 g, 6.6 mmol), (bromomethyl)cyclopropane (0.97 g, 7.2 mmol), potassium hydroxide (0.920 g, 16.4 mmol), KI (22 mg, 0.13 mmol) in EtOH (20 mL) was refluxed for 18 h. The solvent was removed in vacuo, and the residue was dissolved in 50 mL of water and extracted with ether. The aqueous layer was acidified with aqueous 1N HCl and extracted with EtOAc. The organic layers were dried (Na2SO4) and concentrated to afford a residue which was purified by silica gel chromatography (petroleum ether/EtOAc 4:1) to get 2-(3-(cyclopropylmethoxy)phenyl)acetic acid as a white solid (0.80 g, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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